molecular formula C17H25NO5 B12848508 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate

2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate

Cat. No.: B12848508
M. Wt: 323.4 g/mol
InChI Key: ALKQJGWJVVVPRV-AWEZNQCLSA-N
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Description

2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate is a synthetic organic compound It is characterized by its complex structure, which includes a methoxyethyl group, a dimethylphenyl group, and a methoxyacetyl group attached to an L-alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Methoxyethyl Group: This can be achieved by reacting an appropriate alcohol with a methoxyethyl halide under basic conditions.

    Introduction of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2,6-dimethylphenyl chloride and an appropriate catalyst.

    Attachment of the Methoxyacetyl Group: This can be done through an acylation reaction using methoxyacetic acid and a coupling reagent.

    Formation of the L-Alanine Backbone: The final step involves coupling the previously synthesized intermediates with L-alanine using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate may have several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.

    Medicine: Possible applications in drug design and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(acetyl)-L-alaninate
  • 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-D-alaninate
  • 2-Methoxyethyl N-(2,4-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate

Uniqueness

2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its methoxyacetyl group, in particular, might influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

2-methoxyethyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate

InChI

InChI=1S/C17H25NO5/c1-12-7-6-8-13(2)16(12)18(15(19)11-22-5)14(3)17(20)23-10-9-21-4/h6-8,14H,9-11H2,1-5H3/t14-/m0/s1

InChI Key

ALKQJGWJVVVPRV-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OCCOC)C(=O)COC

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OCCOC)C(=O)COC

Origin of Product

United States

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